4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide
描述
This compound features a benzamide core substituted with a thiazole ring bearing a furan-2-yl group at the 4-position and a methoxy linker. The N-methyl group of the benzamide is further functionalized with a 3-methyl-1,2,4-oxadiazole moiety. This hybrid structure integrates heterocyclic motifs known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.
属性
IUPAC Name |
4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methoxy]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c1-12-21-17(27-23-12)9-20-19(24)13-4-6-14(7-5-13)26-10-18-22-15(11-28-18)16-3-2-8-25-16/h2-8,11H,9-10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOWJTZLPPVOFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)OCC3=NC(=CS3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide , identified by its CAS number 1251542-83-2, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antibacterial effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 383.4 g/mol. The structure features a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to our compound. The presence of the thiazole moiety has been linked to significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that compounds with similar structures exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against Jurkat and A431 cell lines .
- Mechanisms of action include interaction with Bcl-2 proteins, leading to apoptosis in cancer cells. Molecular dynamics simulations indicated that these compounds primarily interact through hydrophobic contacts .
Antibacterial Activity
The compound's thiazole and furan components suggest potential antibacterial properties:
- Activity against bacterial strains : Compounds containing thiazole rings have shown effective inhibition against Xanthomonas species, with reported minimum inhibitory concentrations (MIC) as low as 36.8 mg/L .
| Compound | Bacterial Strain | MIC (mg/L) |
|---|---|---|
| 1 | Xanthomonas oryzae pv. oryzicola | 47.6 |
| 2 | Xanthomonas citri subsp. citri | 36.8 |
This suggests that modifications in the structure can enhance antibacterial efficacy.
Anti-inflammatory Activity
Compounds similar to our target have also exhibited anti-inflammatory properties:
- Inhibition of pro-inflammatory cytokines : Studies on benzothiazole derivatives indicate their ability to decrease IL-6 and TNF-alpha levels, contributing to reduced inflammation in cellular models .
Case Studies
A notable case study involved the synthesis and evaluation of benzothiazole derivatives which revealed promising anticancer activity:
- Compound B7 was screened for its ability to inhibit proliferation in A431, A549, and H1299 cancer cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial for understanding how modifications influence biological activity:
- Thiazole Ring : Essential for cytotoxic activity; substitutions at specific positions can enhance potency.
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 4 on phenyl ring | Increases activity |
| N-phenylcarboxamide group | Enhances interaction with target proteins |
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared pharmacophores: benzamide-thiazole hybrids , oxadiazole-containing derivatives , and furan-substituted heterocycles . Key comparisons include:
Table 1: Structural and Functional Comparison
*Calculated based on formula: C₂₁H₁₈N₄O₄S.
Key Observations:
Benzamide-Thiazole Hybrids (e.g., 4h) :
- The target compound replaces the pyridine and isonicotinamide groups in 4h with a furan-oxadiazole system, likely enhancing π-π stacking and hydrogen bonding with hydrophobic enzyme pockets .
- Activity : 4h shows antibacterial effects, while the target’s furan and oxadiazole groups may favor kinase or protease inhibition due to increased electron-withdrawing character .
Oxadiazole Derivatives (e.g., 13g) :
- Compound 13g shares the 3-methyl-1,2,4-oxadiazole motif but lacks the thiazole ring. Its MMP-13 inhibition (IC₅₀: 0.8 µM) suggests the oxadiazole’s role in chelating zinc or interacting with catalytic domains. The target compound’s thiazole-furan system may offer improved selectivity over zinc-dependent enzymes .
Furan-Containing Analogs (e.g., 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione): The furan group in both compounds contributes to antioxidant activity via radical scavenging. However, the target’s benzamide-thiazole scaffold may reduce oxidative degradation compared to triazole-thione derivatives .
Research Findings and Pharmacological Implications
- Synthetic Feasibility : The target compound can be synthesized via multi-step protocols involving:
- ADMET Profile :
- Mechanistic Insights :
- Docking studies (e.g., ) indicate that the furan-thiazole system may bind to ATP pockets in kinases, while the oxadiazole group stabilizes interactions with polar residues.
常见问题
Q. What are the key synthetic strategies for this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step reactions, often starting with furan-2-yl thiazole intermediates. For example, coupling reactions between thiazole derivatives and benzamide moieties are performed under reflux conditions using ethanol or dioxane as solvents, with triethylamine as a base and chloroacetyl chloride as an acylating agent . Yield optimization requires precise control of stoichiometry, temperature (e.g., reflux at 80–100°C), and purification via recrystallization from ethanol or ethanol-DMF mixtures. Purity is validated using elemental analysis (C, H, N) and spectroscopic methods .
Q. What spectroscopic and analytical techniques are critical for characterizing its structure and purity?
Essential techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and hydrogen/carbon environments (e.g., furan protons at δ 6.3–7.2 ppm, oxadiazole methyl at δ 2.5 ppm) .
- IR spectroscopy : For functional group verification (e.g., C=O stretches ~1680 cm⁻¹, C-O-C stretches ~1250 cm⁻¹) .
- Mass spectrometry (MS) : To confirm molecular ion peaks and fragmentation patterns .
- Melting point analysis : To assess crystallinity and consistency with literature values (e.g., 147–158°C for related analogs) .
Q. How are intermediates purified during synthesis, and what challenges arise in regioselectivity?
Intermediates are typically purified via filtration (to remove unreacted starting materials) and recrystallization. Challenges include avoiding side reactions, such as undesired substitutions on the thiazole or oxadiazole rings. Regioselectivity is controlled by adjusting reaction pH, temperature, and using protecting groups for sensitive functional groups .
Advanced Research Questions
Q. How can molecular docking studies predict binding affinity with target proteins?
Docking simulations (e.g., using AutoDock Vina or Schrödinger Suite) analyze interactions between the compound’s furan-thiazole-oxadiazole scaffold and protein active sites. For example, studies on similar compounds reveal hydrogen bonding with residues like Asp189 in trypsin-like proteases and hydrophobic interactions with aromatic pockets. Binding poses (e.g., "purple" and "red" orientations in ) are validated via RMSD calculations and compared to co-crystallized ligands .
Q. What methodologies are employed to analyze structure-activity relationships (SAR) for optimizing bioactivity?
SAR studies involve synthesizing derivatives with varied substituents (e.g., halogenated aryl groups, methyl/ethoxy modifications) and testing their biological activity. For instance:
- Anticancer activity : Assessed via MTT assays against cancer cell lines (e.g., IC₅₀ values for thiazole derivatives in ).
- Enzyme inhibition : Evaluated using kinetic assays (e.g., COX-2 inhibition for anti-inflammatory potential) .
- Computational QSAR models : Built using descriptors like logP, polar surface area, and HOMO-LUMO gaps to predict activity trends .
Q. What computational approaches (e.g., DFT, MD simulations) are used to study electronic properties and stability?
- Density Functional Theory (DFT) : Calculates charge distribution, Fukui indices (for nucleophilic/electrophilic sites), and thermodynamic stability (e.g., Gibbs free energy of formation) .
- Molecular Dynamics (MD) Simulations : Analyze solvation effects, conformational flexibility, and protein-ligand binding stability over 100-ns trajectories. For example, highlights RMSD fluctuations <2 Å for stable docking complexes .
Q. How are contradictions in biological data resolved (e.g., conflicting IC₅₀ values across studies)?
Discrepancies arise from variations in assay conditions (e.g., cell line heterogeneity, serum concentration). Resolution strategies include:
- Dose-response standardization : Using identical cell passages and normalizing to reference inhibitors.
- Meta-analysis : Pooling data from multiple studies (e.g., and ) to identify consensus bioactivity trends.
- Mechanistic validation : Combining knockdown experiments (e.g., siRNA targeting proposed pathways) with compound treatment .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
